molecular formula C8H8ClF4NO B2432434 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride CAS No. 2503155-12-0

4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride

Cat. No.: B2432434
CAS No.: 2503155-12-0
M. Wt: 245.6
InChI Key: COFLANMXNJMNLP-FJXQXJEOSA-N
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Description

The compound “4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride” is a chemical with the CAS Number: 2503155-12-0. It has a molecular weight of 245.6 . The IUPAC name of this compound is (S)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol hydrochloride .

Scientific Research Applications

Catalytic Hydrolysis

Research indicates that compounds similar to 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride, such as fluorophenols, undergo catalytic hydrolysis, especially in the presence of nitrate salts. This is notable for its potential use in catalysis and chemical transformations (Clark & Jones, 1972).

Intermolecular Interactions

Studies on derivatives of 1,2,4-triazoles, including fluoro derivatives, show significant intermolecular interactions such as C–H⋯π and lp⋯π interactions. This has implications for the structural analysis and potential applications in materials science (Shukla et al., 2014).

Synthesis of Antibacterial Agents

Compounds containing fluorophenyl groups have been used in the synthesis of new biologically active molecules, including potential antibacterial agents. This underscores the compound's relevance in pharmaceutical research (Holla, Bhat & Shetty, 2003).

Electrophilic Amination

The electrophilic amination of fluorophenols, which relates to compounds like 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride, has been observed in certain chemical processes. This is significant in organic synthesis and pharmaceutical applications (Bombek et al., 2004).

Synthesis of Radiopharmaceuticals

Fluorophenol derivatives have been used in the synthesis of radiopharmaceuticals. Their role in no-carrier-added synthesis processes is crucial for the development of complex radiopharmaceuticals (Ross, Ermert & Coenen, 2011).

Synthesis of Polyimides

Fluorinated aromatic diamines, similar in structure to 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride, have been synthesized for use in the production of new fluorine-containing polyimides. This is important for the development of materials with good thermal stability and mechanical properties (Yin et al., 2005).

Sonochemical Degradation of Pollutants

Fluorophenols, similar to 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride, have been studied in the context of sonochemical degradation of aromatic pollutants. This research is critical for environmental science and pollution control (Goskonda, Catallo & Junk, 2002).

Safety and Hazards

The compound is classified as a flammable solid. It may cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

4-[(1S)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO.ClH/c9-6-3-4(14)1-2-5(6)7(13)8(10,11)12;/h1-3,7,14H,13H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFLANMXNJMNLP-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)F)[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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